molecular formula C18H24N2O4 B4738170 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-nitrophenoxy)propanamide CAS No. 1052631-19-2

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-nitrophenoxy)propanamide

Cat. No. B4738170
CAS RN: 1052631-19-2
M. Wt: 332.4 g/mol
InChI Key: VAHZGRZOYQCBEQ-UHFFFAOYSA-N
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Description

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-nitrophenoxy)propanamide, also known as BAY 41-2272, is a small molecule that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2001 by Bayer AG, a German pharmaceutical company. BAY 41-2272 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-nitrophenoxy)propanamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a role in various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. By increasing the production of cGMP, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-nitrophenoxy)propanamide 41-2272 is able to produce its therapeutic effects.
Biochemical and physiological effects:
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-nitrophenoxy)propanamide 41-2272 has a wide range of biochemical and physiological effects. As mentioned earlier, it has vasodilatory and anti-inflammatory effects. It has also been shown to have antiplatelet effects, making it a potential treatment for thrombotic disorders. In addition, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-nitrophenoxy)propanamide 41-2272 has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-nitrophenoxy)propanamide 41-2272 in lab experiments is its well-characterized mechanism of action. This allows researchers to study the effects of the compound on specific pathways and processes. In addition, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-nitrophenoxy)propanamide 41-2272 has been shown to be relatively stable and easy to work with in vitro. However, one limitation of using N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-nitrophenoxy)propanamide 41-2272 in lab experiments is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-nitrophenoxy)propanamide 41-2272. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use in combination therapy with other drugs, such as chemotherapy agents. In addition, there is ongoing research into the development of new sGC activators that may have improved pharmacological properties compared to N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-nitrophenoxy)propanamide 41-2272. Overall, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-nitrophenoxy)propanamide 41-2272 is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully understand its mechanisms of action and potential uses.

Scientific Research Applications

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-nitrophenoxy)propanamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, making it a potential treatment for pulmonary hypertension. It has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory bowel disease. In addition, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-nitrophenoxy)propanamide 41-2272 has been studied for its potential use in cancer therapy, as it has been shown to inhibit tumor growth in vitro and in vivo.

properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-nitrophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-11(17-10-13-3-4-14(17)9-13)19-18(21)12(2)24-16-7-5-15(6-8-16)20(22)23/h5-8,11-14,17H,3-4,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHZGRZOYQCBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C(C)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201173103
Record name N-(1-Bicyclo[2.2.1]hept-2-ylethyl)-2-(4-nitrophenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201173103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Bicyclo[2.2.1]hept-2-ylethyl)-2-(4-nitrophenoxy)propanamide

CAS RN

1052631-19-2
Record name N-(1-Bicyclo[2.2.1]hept-2-ylethyl)-2-(4-nitrophenoxy)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052631-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Bicyclo[2.2.1]hept-2-ylethyl)-2-(4-nitrophenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201173103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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